molecular formula C10H11ClN2O B6272580 3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride CAS No. 1989672-57-2

3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride

Cat. No.: B6272580
CAS No.: 1989672-57-2
M. Wt: 210.7
InChI Key:
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Description

3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride is a synthetic organic compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride typically involves a multicomponent reaction (MCR) approach. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions. The reaction is often carried out in the presence of a base, such as piperidine, and a solvent like ethanol, at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts such as nanocatalysts or transition metal catalysts may be employed to improve reaction efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzopyran oxides, while reduction could produce amines or other reduced compounds.

Scientific Research Applications

3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes

Properties

CAS No.

1989672-57-2

Molecular Formula

C10H11ClN2O

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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